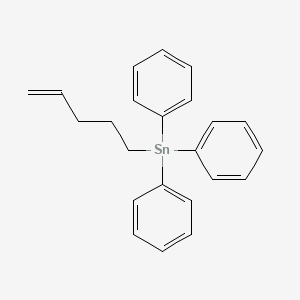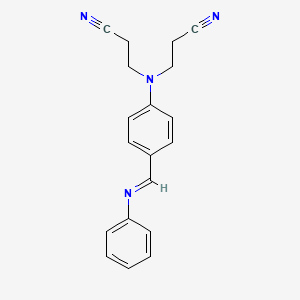
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine is a complex organic compound with a unique structure that includes cyanoethyl groups and a phenylimino group attached to a toluidine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine typically involves the reaction of alpha-phenylimino-P-toluidine with acrylonitrile in the presence of a catalyst. The reaction conditions often include:
Temperature: 20-70°C
Catalyst: Strongly acidic cation exchange resin or glycol ether
Reaction Time: 5-30 minutes
The use of a cation exchange resin as a catalyst not only eliminates the need for distillation for purification but also improves the yield significantly .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize environmental impact and reduce costs by recycling catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism by which N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanoethyl groups can participate in nucleophilic and electrophilic reactions, while the phenylimino group can engage in aromatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(2-cyanoethyl)formamide
- N,N-Bis(2-cyanoethyl)-2-hydroxyethylamine
- N,N-Bis(2-cyanoethyl)-N’-hexylthiourea
Uniqueness
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine is unique due to its specific combination of cyanoethyl and phenylimino groups attached to a toluidine backbone.
Eigenschaften
CAS-Nummer |
56133-54-1 |
|---|---|
Molekularformel |
C19H18N4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-[N-(2-cyanoethyl)-4-(phenyliminomethyl)anilino]propanenitrile |
InChI |
InChI=1S/C19H18N4/c20-12-4-14-23(15-5-13-21)19-10-8-17(9-11-19)16-22-18-6-2-1-3-7-18/h1-3,6-11,16H,4-5,14-15H2 |
InChI-Schlüssel |
GEWVPFPUUZSDFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(CCC#N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


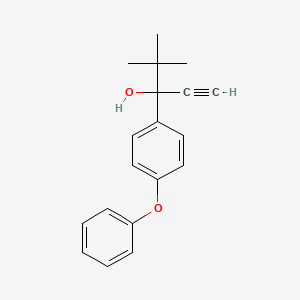

![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)
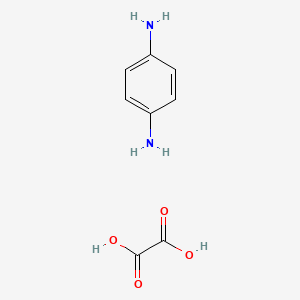

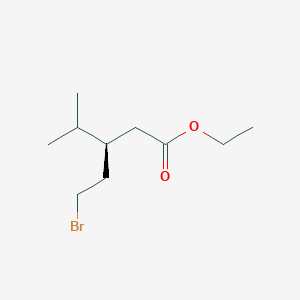

![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)


